molecular formula C17H24N2O2 B13673135 2-Methoxy-6-(octyloxy)-1,5-naphthyridine

2-Methoxy-6-(octyloxy)-1,5-naphthyridine

Cat. No.: B13673135
M. Wt: 288.4 g/mol
InChI Key: XAYLRJNBDNMRAZ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(octyloxy)-1,5-naphthyridine is an organic compound belonging to the naphthyridine family. This compound is characterized by the presence of methoxy and octyloxy groups attached to a naphthyridine core. Naphthyridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(octyloxy)-1,5-naphthyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-1,5-naphthyridine and octyl bromide.

    Etherification Reaction: The key step involves the etherification of 2-methoxy-1,5-naphthyridine with octyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: The reaction can be performed in batch or continuous reactors, depending on the production scale.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(octyloxy)-1,5-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and octyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ethers or esters.

Scientific Research Applications

2-Methoxy-6-(octyloxy)-1,5-naphthyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(octyloxy)-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(1-methylethyl)naphthalene: Known for its use in the synthesis of naproxen.

    2-Methoxy-6-methylbenzoic acid: Used as an intermediate in the synthesis of various pharmaceuticals.

    2-Methoxy-6-(quinolin-8-ylimino)methyl)phenol: Investigated for its catalytic properties in oxidation reactions.

Uniqueness

2-Methoxy-6-(octyloxy)-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long octyloxy chain enhances its solubility in organic solvents and its potential interactions with biological membranes.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

2-methoxy-6-octoxy-1,5-naphthyridine

InChI

InChI=1S/C17H24N2O2/c1-3-4-5-6-7-8-13-21-17-12-10-14-15(19-17)9-11-16(18-14)20-2/h9-12H,3-8,13H2,1-2H3

InChI Key

XAYLRJNBDNMRAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=NC2=C(C=C1)N=C(C=C2)OC

Origin of Product

United States

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